![molecular formula C7H8F3N3 B13059130 5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13059130.png)
5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step reactions. One common method starts with the reaction of ethyl trifluoroacetoacetate with appropriate amidines, followed by cyclization and subsequent functional group modifications . Another approach involves the use of trifluorinated 2-bromoenones with aryl- and alkylamidines, leading to the formation of trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yields, reaction times, and cost-effectiveness while ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups to alter the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyrimidines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, specific derivatives have been tested against breast and lung cancer cells with promising results in reducing cell viability and promoting programmed cell death .
Antiviral Properties
Another significant application is in the development of antiviral agents. Compounds within this class have demonstrated effectiveness against viral infections by targeting viral replication mechanisms. Research has highlighted their potential against RNA viruses, suggesting that modifications to the imidazo[1,2-a]pyrimidine structure can enhance antiviral efficacy .
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of these compounds. They have been shown to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This application is still under investigation but holds promise for future therapeutic strategies .
Agrochemicals
Pesticide Development
The trifluoromethyl group in this compound enhances the biological activity of agrochemicals. Research has focused on its use as a scaffold for developing new pesticides that are more effective against pests while being less harmful to non-target organisms. Field studies have indicated improved efficacy in pest control compared to traditional compounds .
Herbicide Formulation
Additionally, this compound has been investigated for its potential in herbicide formulations. Its unique structure allows for selective targeting of specific weed species without affecting crop plants. This selectivity is critical for sustainable agriculture practices .
Materials Science
Polymer Chemistry
In materials science, this compound derivatives are being explored for their incorporation into polymers to enhance thermal stability and chemical resistance. The incorporation of fluorinated compounds into polymer matrices can significantly improve their performance in harsh environments .
Nanotechnology Applications
Furthermore, this compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The unique chemical properties facilitate the design of nanoparticles that can effectively encapsulate therapeutic agents and release them in a controlled manner .
Case Studies
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the inhibition of key enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Pyrimidines: These compounds share the trifluoromethyl group but differ in their core structures.
Trifluoromethylated Pyrazoles: Similar in having the trifluoromethyl group but with a pyrazole core.
Trifluoromethylated Tetrazoles: These compounds also feature the trifluoromethyl group but have a tetrazole core.
Uniqueness
5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific combination of the imidazo[1,2-a]pyrimidine core and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for developing new bioactive molecules and materials .
Biological Activity
5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a trifluoromethyl group which significantly influences its pharmacological properties. Below is a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula: C8H8F3N3
- Molecular Weight: 205.18 g/mol
- CAS Number: 1600819-39-3
- IUPAC Name: this compound
Property | Value |
---|---|
Molecular Formula | C8H8F3N3 |
Molecular Weight | 205.18 g/mol |
CAS Number | 1600819-39-3 |
Appearance | White to off-white powder |
Storage Temperature | Room Temperature |
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit significant anticancer properties. For instance, compounds structurally related to this compound were tested against various cancer cell lines:
- MCF-7 Breast Cancer Cells: Compounds showed considerable inhibitory effects with IC50 values indicating effective cytotoxicity.
- Mechanism of Action: The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.
Inhibition of Cyclooxygenase Enzymes
The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2:
- In Vitro Studies: Compounds related to imidazo[1,2-a]pyrimidine exhibited selective inhibition of COX-2 with IC50 values comparable to established COX inhibitors like celecoxib. One study reported an IC50 of 0.05 μM for a closely related compound.
Anti-inflammatory Properties
The anti-inflammatory effects of these compounds have been explored through various assays:
- In Vivo Models: Animal models demonstrated dose-dependent anti-nociceptive activity when treated with imidazo[1,2-a]pyrimidine derivatives.
Table 2: Biological Activity Summary
Activity Type | Assay Type | Result | Reference |
---|---|---|---|
Anticancer | MCF-7 Cell Line | Significant cytotoxicity | |
COX Inhibition | In Vitro | IC50 = 0.05 μM | |
Anti-inflammatory | In Vivo | Dose-dependent activity |
Structure-Activity Relationships (SAR)
Understanding the SAR of imidazo[1,2-a]pyrimidine derivatives is crucial for optimizing their biological activity. Modifications on the imidazo ring and the introduction of various substituents can enhance potency and selectivity:
- Trifluoromethyl Group: This group often increases lipophilicity and may enhance binding affinity to target proteins.
Case Studies
-
Synthesis and Evaluation of Derivatives:
A study synthesized a series of benzo[4,5]imidazo[1,2-a]pyrimidines and evaluated their COX-2 inhibitory effects. The most potent derivative showed an IC50 value lower than that of celecoxib. -
Cytotoxicity in Cancer Cell Lines:
Another research effort focused on the cytotoxic effects against MCF-7 cells where several derivatives exhibited significant inhibition rates.
Properties
Molecular Formula |
C7H8F3N3 |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-1-2-11-6-12-3-4-13(5)6/h3-5H,1-2H2,(H,11,12) |
InChI Key |
CKIGHWIRXCMQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=CN2C1C(F)(F)F |
Origin of Product |
United States |
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